1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid
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Overview
Description
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid is a chemical compound belonging to the anthraquinone family Anthraquinones are known for their wide range of applications, including dyes, pigments, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. This reaction typically occurs in an aqueous medium with the presence of copper (II) and iron (II) salts . Another method involves the reaction of 1,4-diaminoanthraquinone-2-sulfonic acid with sodium cyanide in an alkaline solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium cyanide and various amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of substituted anthraquinones .
Scientific Research Applications
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying cellular processes.
Industry: The compound is used in the production of various industrial dyes and pigments.
Mechanism of Action
The mechanism by which 1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that affect gene expression and cellular functions. Additionally, it can interact with proteins, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diamino-2,3-dihydroanthracene-9,10-dione: This compound shares a similar structure but differs in its oxidation state and functional groups.
1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid: Another similar compound with a bromine substituent, used in different synthetic applications.
Uniqueness
1,4-Diamino-9,10-dihydroanthracene-2-sulfonic acid is unique due to its specific combination of amino and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
915372-68-8 |
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Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
1,4-diamino-9,10-dihydroanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H14N2O3S/c15-12-7-13(20(17,18)19)14(16)11-6-9-4-2-1-3-8(9)5-10(11)12/h1-4,7H,5-6,15-16H2,(H,17,18,19) |
InChI Key |
PQPCICFFLRPERG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC3=C1C(=CC(=C3N)S(=O)(=O)O)N |
Origin of Product |
United States |
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